4aH-pyrido[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4aH-pyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is known for its unique structure, which consists of fused pyridine and pyrimidine rings. The presence of these rings imparts the compound with various biological activities and makes it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4aH-pyrido[3,4-d]pyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with formamide under reflux conditions. This reaction leads to the formation of the desired pyrido[3,4-d]pyrimidin-4-one scaffold . Another method involves the cyclization of 2-aminopyridine with formic acid, which also yields the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to ensure high yields and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4aH-pyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrido[3,4-d]pyrimidin-4-one derivatives with additional functional groups, while reduction can yield reduced forms of the compound with altered electronic properties .
Wissenschaftliche Forschungsanwendungen
4aH-pyrido[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4aH-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit histone lysine demethylases, which play a crucial role in epigenetic regulation . By binding to the active site of these enzymes, the compound prevents the removal of methyl groups from histone proteins, thereby affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
4aH-pyrido[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidin-4-one and pyrido[4,3-d]pyrimidin-4-one . While these compounds share a similar core structure, they differ in the position of the nitrogen atoms within the rings. This difference in structure can lead to variations in their biological activities and chemical reactivity . The unique arrangement of nitrogen atoms in this compound contributes to its distinct properties and makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5N3O |
---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
4aH-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h1-5H |
InChI-Schlüssel |
HWVQDTCMHMGCSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=NC=NC(=O)C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.